molecular formula C16H34O2Si B12621800 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol CAS No. 917883-14-8

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol

Cat. No.: B12621800
CAS No.: 917883-14-8
M. Wt: 286.52 g/mol
InChI Key: IZLZEHCAMONLBQ-UHFFFAOYSA-N
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Description

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and research due to its reactivity and functional groups. The compound features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group for alcohols in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection is effective .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The use of automated synthesis equipment and stringent reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol involves its reactivity with various reagents. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 8-[tert-Butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol
  • 8-[tert-Butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-one
  • 8-[tert-Butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-amine

Uniqueness

8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is unique due to its specific structure, which includes both a silyl protecting group and an enol functional group. This combination allows for versatile reactivity and application in various synthetic pathways .

Properties

CAS No.

917883-14-8

Molecular Formula

C16H34O2Si

Molecular Weight

286.52 g/mol

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-ol

InChI

InChI=1S/C16H34O2Si/c1-8-15(13-14(2)17)11-9-10-12-18-19(6,7)16(3,4)5/h13-14,17H,8-12H2,1-7H3

InChI Key

IZLZEHCAMONLBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)O)CCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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